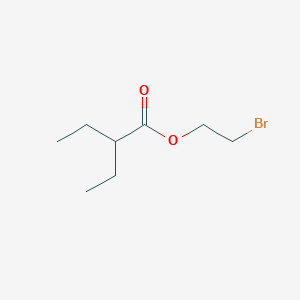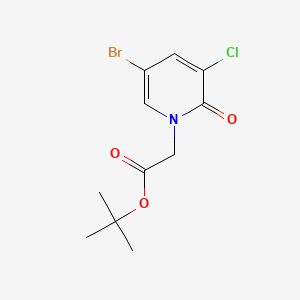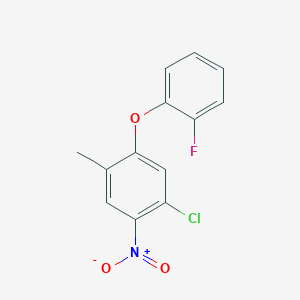
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a chlorine atom, a fluorophenoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom using chlorine gas or a chlorinating agent such as thionyl chloride.
Fluorophenoxy Substitution:
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenoxy group may enhance the compound’s ability to interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-methyl-2-nitrobenzene: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
1-Chloro-5-fluoro-2-nitrobenzene: Lacks the methyl group, affecting its chemical behavior and applications.
1-Chloro-5-(2-methoxyphenoxy)-4-methyl-2-nitrobenzene: Contains a methoxy group instead of a fluorophenoxy group, leading to different interactions and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9ClFNO3 |
|---|---|
Poids moléculaire |
281.66 g/mol |
Nom IUPAC |
1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H9ClFNO3/c1-8-6-11(16(17)18)9(14)7-13(8)19-12-5-3-2-4-10(12)15/h2-7H,1H3 |
Clé InChI |
OWOHGFGECXOCCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC2=CC=CC=C2F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



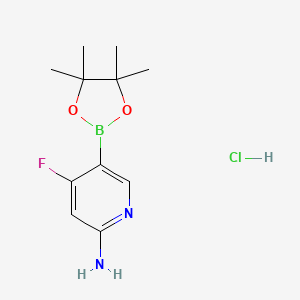
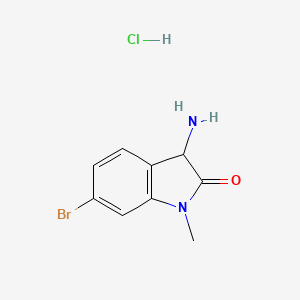

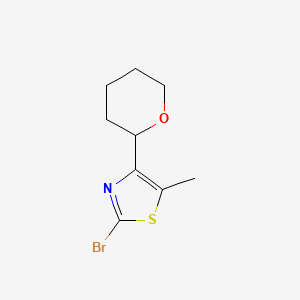

![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)

